molecular formula C22H23N3O3 B5961862 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B5961862
M. Wt: 377.4 g/mol
InChI Key: QBBFKGRFSWYWSE-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a benzylpiperidine moiety and a furyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to introduce the 2-oxoethyl group. This intermediate is then reacted with a furyl-substituted hydrazine derivative to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

Uniqueness

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the presence of both a benzylpiperidine and a furyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFKGRFSWYWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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